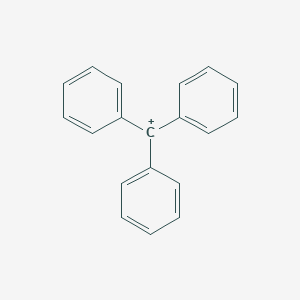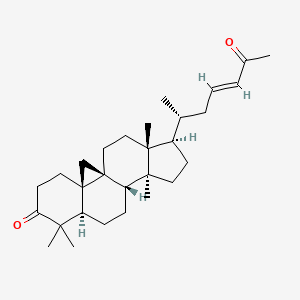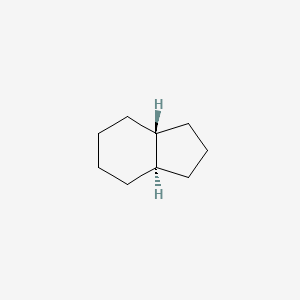
Methylmercury(1+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylmercury(1+) is an organometallic cation with the formula [CH3Hg]+. It is the simplest organomercury compound. Methylmercury is extremely toxic, and its derivatives are the major source of organic mercury for humans . It is formed by the burning of wastes and fossil fuels containing inorganic mercury, as well as by the action of anaerobic organisms on inorganic mercury .
Synthesis Analysis
The synthesis of methylated mercury compounds was first achieved by organometallic chemists almost two centuries ago. In 1849, Edward Frankland discovered that he could produce organometallic compounds by reacting zinc with methyl iodide .
Molecular Structure Analysis
Methylmercury exists as a substituent in many complexes of the type [MeHgL]+ (L = Lewis base) and MeHgX (X = anion). As a positively charged ion, it readily combines with anions such as chloride (Cl−), hydroxide (OH−) and nitrate (NO− 3). It has particular affinity for sulfur-containing anions, particularly thiols (RS−) .
Chemical Reactions Analysis
Methylmercury’s chemistry can be explained by exchange reactions of MeHg bound to -S(e)H with another free -S(e)H group (R1S(e)-HgMe + R2-S(e)H ↔ R1S(e)H + R2-S(e)-HgMe) . Another proposed reaction is oxidative demethylation, which is analogous to acetate oxidation by sulfate-reducing bacteria .
Physical And Chemical Properties Analysis
Chemical species of Hg that are of toxicological importance include the inorganic forms, elemental or metallic Hg (Hg0), mercurous Hg (Hg1+), and mercuric Hg (Hg2+), and the organic forms, MeHg and ethylmercury . At 25° C, elemental Hg has a water solubility of 5.6×10-5 g/L. Mercuric chloride is considerably more soluble, having a solubility of 69 g/L at 20° C .
Scientific Research Applications
Microbial Mercury Methylation
Methylmercury formation is mainly driven by microbial-mediated processes . The mechanism of microbial mercury methylation has become a crucial research topic for understanding methylation in the environment . Studies are focusing on functional strain isolation, microbial community composition characterization, and mechanism elucidation in various environments .
Environmental Toxicology
Methylmercury (MeHg) is one of the most biotoxic forms of Mercury (Hg). It poses a global threat to the health of humans and ecosystems . The transformation of divalent Hg (Hg 2+) to MeHg is mainly undertaken by Hg-methylated microorganisms .
Bioaccumulation and Biomagnification
Wildlife and humans are exposed to Mercury primarily through diet in the form of Methylmercury because it bioaccumulates and biomagnifies in the food web .
Neurotoxicity
Among Mercury species, Methylmercury toxicity is significantly more damaging to the nervous system in early developmental stages because it leads to alterations in both structure and function . Even at low doses, prenatal exposure to Methylmercury can disrupt fetal brain development leading to long-term effects even in adulthood .
Oxidative Stress
Recent evidence indicates oxidative stress to be an important molecular mechanism in Methylmercury-induced intoxication . The role of the PI3K/Akt signalling pathway and the nuclear transcription factor NF-E2-related factor 2 (Nrf2) in Methylmercury-induced redox imbalance has also been highlighted .
Cardiovascular Health
In addition to its neurotoxicity, Methylmercury exposure has also been reported to affect heart health . However, evidence remains inconsistent. Some studies have found significant associations between Methylmercury exposure and heart rate variability (HRV), while others have not .
Mechanism of Action
Target of Action
The primary targets of Methylmercury-induced neurotoxicity are the cerebellum and visual cortex in both humans and mammals . In the cerebellum, granule cells are extremely sensitive to Methylmercury-induced neurotoxicity, whereas neighboring Purkinje cells are spared .
Mode of Action
Methylmercury is a potent electrophilic agent, causing a wide range of intracellular effects upon exposure . It preferentially interacts with (and oxidizes) nucleophilic groups (mainly thiols and selenols) from biomolecules, including proteins and low-molecular-weight molecules . This interaction contributes to oxidative stress and impaired function of several molecules .
Biochemical Pathways
Methylmercury affects several biochemical pathways. The ubiquitin-proteasome system is involved in defense against Methylmercury toxicity through the degradation of proteins synthesizing pyruvate . Mitochondrial accumulation of pyruvate can enhance Methylmercury toxicity . Additionally, Methylmercury exposure induces several immune-related chemokines, specifically in the brain, which may cause neurotoxicity .
Pharmacokinetics
More than 90% of ingested Methylmercury is absorbed from the gastrointestinal tract , and approximately 10% reaches the brain . Methylmercury can also cross the placental barrier, and Methylmercury levels in the fetal brain can reach 5–7 times higher than those in maternal blood , indicating the high health risk to the fetus.
Result of Action
Methylmercury exposure results in a collection of cellular and molecular alterations including cytokine release, oxidative stress, mitochondrial dysfunction, Ca2+ and glutamate dyshomeostasis, and cell death mechanisms . These are important consequences of brain cells exposure to Methylmercury .
Action Environment
Methylmercury is formed from inorganic mercury by the action of microbes that live in aquatic systems including lakes, rivers, wetlands, sediments, soils, and the open ocean . This Methylmercury production has been primarily attributed to anaerobic bacteria in the sediment . The biomethylation and bioaccumulation of Methylmercury result in human exposure through consumption of fish, and high intake can exert health risks .
Safety and Hazards
properties
IUPAC Name |
methylmercury(1+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3.Hg/h1H3;/q;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUXSCUEGJMZAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Hg+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3Hg+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methylmercury II | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

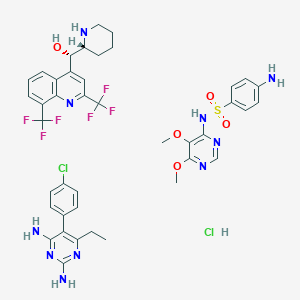
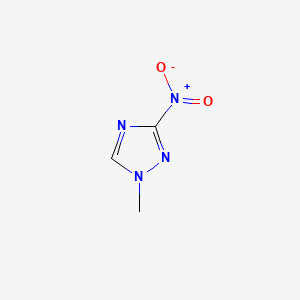


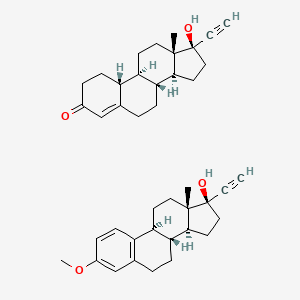
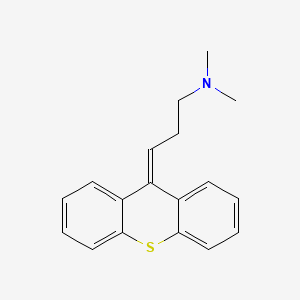
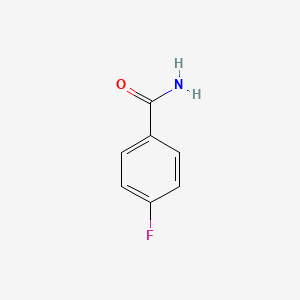
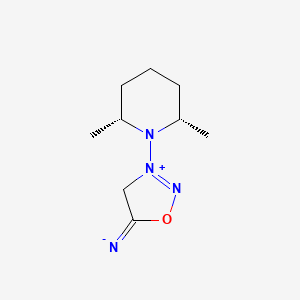
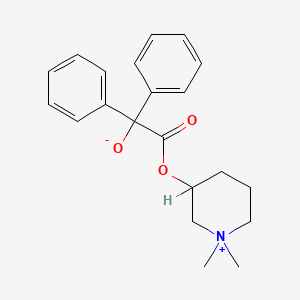

![2,3-Dioxabicyclo[2.2.1]heptane](/img/structure/B1200427.png)
